molecular formula C24H17FN2O3S B11350666 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-naphthyl)acetamide

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-naphthyl)acetamide

Cat. No.: B11350666
M. Wt: 432.5 g/mol
InChI Key: OKTMEIYZQYYXFA-UHFFFAOYSA-N
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Description

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-naphthyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated dibenzo-thiazin ring system and a naphthylacetamide moiety, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-naphthyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Dibenzo-thiazin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo-thiazin ring system.

    Fluorination: Introduction of the fluorine atom at the 9th position of the dibenzo-thiazin ring is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acetamide Formation: The final step involves the coupling of the naphthyl group with the dibenzo-thiazin ring through an acetamide linkage, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazin ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-naphthyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorinated thiazin ring and naphthylacetamide moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid: Similar structure but lacks the naphthylacetamide moiety.

    N-(2-Naphthyl)-2-(6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide: Similar structure but lacks the fluorine and sulfonyl groups.

Uniqueness

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-naphthyl)acetamide is unique due to the combination of its fluorinated thiazin ring and naphthylacetamide moiety, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the sulfonyl groups increase its solubility and reactivity.

Properties

Molecular Formula

C24H17FN2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C24H17FN2O3S/c25-18-10-12-22-21(14-18)20-7-3-4-8-23(20)31(29,30)27(22)15-24(28)26-19-11-9-16-5-1-2-6-17(16)13-19/h1-14H,15H2,(H,26,28)

InChI Key

OKTMEIYZQYYXFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C4=C(C=C(C=C4)F)C5=CC=CC=C5S3(=O)=O

Origin of Product

United States

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